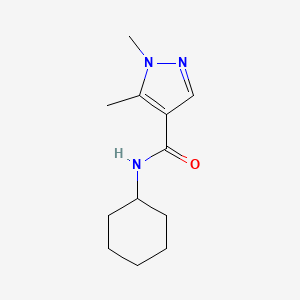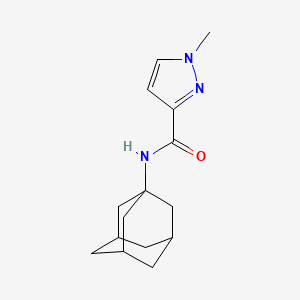
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide, commonly known as CDPC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects.
Mecanismo De Acción
The mechanism of action of CDPC is not fully understood, but it is believed to act through multiple pathways. CDPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which play a key role in inflammation and pain. CDPC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
CDPC has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, CDPC has been shown to reduce inflammation and pain, inhibit tumor growth, and improve survival rates. CDPC has also been shown to exhibit antioxidant effects, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPC has several advantages as a research tool. It is a small molecule drug that can be easily synthesized and modified, making it an attractive target for drug development. CDPC has also been extensively studied, with a large body of literature available on its biological effects. However, there are also some limitations to using CDPC in lab experiments. CDPC has been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential. Additionally, CDPC has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on CDPC. One area of interest is the development of CDPC derivatives with improved pharmacological properties. Another area of interest is the study of CDPC in combination with other drugs, which may enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of CDPC and its potential therapeutic applications in various diseases.
Métodos De Síntesis
CDPC can be synthesized by reacting cyclohexanone with hydrazine hydrate to form cyclohexyl hydrazine. The resulting compound is then reacted with 1,5-dimethylpyrazole-4-carboxylic acid to form CDPC. The synthesis of CDPC is a relatively simple and cost-effective process, making it an attractive target for drug development.
Aplicaciones Científicas De Investigación
CDPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CDPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation and pain research have also shown promising results, with CDPC exhibiting potent anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-11(8-13-15(9)2)12(16)14-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGUNPORLAQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)